molecular formula C10H12Cl2N2O B2359946 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride CAS No. 2060056-78-0

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride

Cat. No.: B2359946
CAS No.: 2060056-78-0
M. Wt: 247.12
InChI Key: AFHWNXIWFHKGAN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The dihydrochloride salt of 4-(2-methyl-1,3-oxazol-4-yl)aniline consists of a protonated aniline moiety coupled to a 2-methyloxazole heterocycle, with two chloride counterions. The molecular formula is C$${10}$$H$${12}$$Cl$$2$$N$$2$$O , derived from the parent compound C$${10}$$H$${10}$$N$$_2$$O via addition of two hydrochloric acid equivalents. Key structural features include:

  • SMILES : CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl
  • InChI Key : HREKBLGHMWKXOC-UHFFFAOYSA-N (parent compound)
  • Protonation occurs at the aniline nitrogen, forming a cationic species stabilized by chloride ions.

Crystallographic data for the dihydrochloride salt remain limited in public databases. However, analogous hydrochloride salts (e.g., hydroxyzine dihydrochloride) exhibit layered polar/nonpolar packing dominated by N–H···Cl hydrogen bonds. Similar interactions are expected here, with chloride ions coordinating to the protonated amine and oxazole nitrogen (if protonated).

Table 1: Structural Parameters of 4-(2-Methyl-1,3-oxazol-4-yl)aniline Dihydrochloride
Parameter Value/Description Source
Molecular Weight 247.12 g/mol
Parent Compound CID 15514362
Bond Length (C–N in oxazole) ~1.30 Å (theoretical)
Bond Angle (C–O–C in oxazole) ~106° (calculated via DFT)

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) studies on oxazole derivatives reveal critical electronic features:

  • The oxazole ring exhibits aromatic character with delocalized π-electron density.
  • The HOMO-LUMO gap for the parent compound is ~5.2 eV , indicating moderate reactivity. Protonation reduces this gap by ~0.3 eV due to charge redistribution.
  • Dipole Moment : The dihydrochloride salt shows a dipole moment of ~8.7 D (vs. 3.1 D for the parent), driven by ionic interactions.

Electrostatic potential maps highlight electron-deficient regions at the oxazole’s oxygen and protonated amine, favoring chloride ion coordination.

Comparative Analysis with Parent Compound 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Table 2: Parent Compound vs. Dihydrochloride Salt
Property Parent Compound Dihydrochloride Salt
Molecular Formula C$${10}$$H$${10}$$N$$_2$$O C$${10}$$H$${12}$$Cl$$2$$N$$2$$O
Molecular Weight 174.20 g/mol 247.12 g/mol
Solubility (H$$_2$$O) Low (≤1 mg/mL) High (~50 mg/mL)
IR Spectral Shift (N–H) 3350 cm$$^{-1}$$ (free amine) 3200 cm$$^{-1}$$ (protonated)
Melting Point Not reported >250°C (decomposes)

Key differences include:

  • Solubility : Salt formation enhances aqueous solubility due to ionic dissociation.
  • Thermal Stability : The dihydrochloride decomposes at higher temperatures, consistent with ionic lattice stability.
  • Spectral Shifts : Protonation broadens NMR signals (e.g., NH$$3^+$$ at δ 8.2 ppm vs. δ 5.1 ppm for NH$$2$$).

Structural comparisons confirm that chloride ions disrupt π-stacking interactions observed in the parent crystal lattice, favoring ionic packing.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWNXIWFHKGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Oxazole Formation :

    • Substrates : 4-Nitrobenzamide (1.0 equiv) and chloroacetone (1.2 equiv).
    • Conditions : Reflux in ethanol with potassium carbonate (2.0 equiv) for 12 hours.
    • Product : 4-(2-Methyl-1,3-oxazol-4-yl)nitrobenzene.
    • Yield : 65–72%.
  • Nitro Reduction :

    • Catalyst : 10% Pd/C (0.1 equiv) under hydrogen (1 atm).
    • Conditions : Ethanol, room temperature, 6 hours.
    • Product : 4-(2-Methyl-1,3-oxazol-4-yl)aniline.
    • Yield : 85–90%.
  • Salt Formation :

    • Reagent : Gaseous HCl in diethyl ether.
    • Conditions : Stirring at 0°C for 1 hour.
    • Product : 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride.
    • Yield : 88–92%.

Characterization Data

  • 4-(2-Methyl-1,3-oxazol-4-yl)nitrobenzene :

    • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.22 (d, $$ J = 8.8 $$ Hz, 2H), 7.94 (d, $$ J = 8.8 $$ Hz, 2H), 2.61 (s, 3H).
    • IR : 1680 cm$$ ^{-1} $$ (C=N stretch).
  • This compound :

    • Melting Point : 240–242°C.
    • $$ ^1H $$ NMR (400 MHz, D$$ _2 $$O): δ 7.82 (d, $$ J = 8.6 $$ Hz, 2H), 7.31 (d, $$ J = 8.6 $$ Hz, 2H), 2.53 (s, 3H).

Robinson-Gabriel Synthesis via β-Ketoamide Cyclization

The Robinson-Gabriel method employs β-ketoamides, which undergo acid-catalyzed cyclization to yield oxazoles. This route is advantageous for introducing substituents at specific positions.

Reaction Procedure

  • β-Ketoamide Preparation :

    • Substrates : 4-Nitrobenzoyl chloride (1.0 equiv) and 2-aminopropan-1-one (1.1 equiv).
    • Conditions : Pyridine, dichloromethane, 0°C to room temperature, 4 hours.
    • Product : $$ N $$-(4-Nitrobenzoyl)-2-aminopropan-1-one.
    • Yield : 70–75%.
  • Cyclization :

    • Reagent : Phosphorus oxychloride (3.0 equiv).
    • Conditions : Reflux in toluene for 8 hours.
    • Product : 4-(2-Methyl-1,3-oxazol-4-yl)nitrobenzene.
    • Yield : 60–68%.
  • Nitro Reduction and Salt Formation :

    • Identical to Section 1.1.

Optimization Insights

  • Cyclization Efficiency : Excess POCl$$ _3 $$ improves yields by ensuring complete dehydration.
  • Side Reactions : Overheating leads to tar formation; temperature control is critical.

Cross-Coupling Strategies: Suzuki-Miyaura and Buchwald-Hartwig

Modern cross-coupling techniques enable modular assembly of the oxazole-aniline scaffold. These methods are ideal for late-stage functionalization but require specialized catalysts.

Suzuki-Miyaura Coupling

  • Oxazole Boronic Ester Preparation :

    • Substrate : 4-Bromo-2-methyl-1,3-oxazole.
    • Conditions : Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl$$ _2 $$ (0.05 equiv), KOAc (3.0 equiv), dioxane, 80°C, 12 hours.
    • Product : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methyl-1,3-oxazole.
    • Yield : 55–60%.
  • Coupling with 4-Bromoaniline :

    • Catalyst : Pd(PPh$$ _3 $$)$$ _4 $$ (0.03 equiv).
    • Conditions : Na$$ _2 $$CO$$ _3 $$ (2.0 equiv), DME/H$$ _2 $$O (4:1), 90°C, 24 hours.
    • Product : 4-(2-Methyl-1,3-oxazol-4-yl)aniline.
    • Yield : 50–58%.

Limitations

  • Boronic Acid Stability : Oxazole boronic esters are prone to protodeboronation, necessitating stringent anhydrous conditions.
  • Cost : Palladium catalysts increase production expenses.

Van Leusen Oxazole Synthesis with Tosylmethyl Isocyanide

The Van Leusen reaction offers a one-pot route to oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide), though methyl substitution requires post-cyclization modifications.

Reaction Procedure

  • Oxazole Formation :

    • Substrates : 4-Nitrobenzaldehyde (1.0 equiv) and TosMIC (1.2 equiv).
    • Conditions : K$$ _2 $$CO$$ _3 $$ (2.0 equiv), methanol, 0°C to room temperature, 6 hours.
    • Product : 4-(1,3-Oxazol-5-yl)nitrobenzene.
    • Yield : 50–55%.
  • Methylation :

    • Reagent : Methyl iodide (1.5 equiv), NaH (1.2 equiv), THF, 0°C, 2 hours.
    • Product : 4-(2-Methyl-1,3-oxazol-4-yl)nitrobenzene.
    • Yield : 40–45%.
  • Nitro Reduction and Salt Formation :

    • Identical to Section 1.1.

Challenges

  • Regioselectivity : Methylation at the oxazole’s 2-position competes with N-alkylation, requiring careful stoichiometry.
  • Low Yields : Multi-step sequence reduces overall efficiency.

Comparative Analysis of Methodologies

Method Advantages Disadvantages Overall Yield
Hantzsch Synthesis High scalability, cost-effective Hazardous α-haloketones 50–60%
Robinson-Gabriel Precise substituent control Tedious β-ketoamide synthesis 45–55%
Suzuki-Miyaura Coupling Modular, late-stage diversification Expensive catalysts, low yields 40–50%
Van Leusen Reaction One-pot oxazole formation Poor regioselectivity, low yields 30–40%

Industrial-Scale Considerations

For bulk production, the Hantzsch method is preferred due to its operational simplicity and compatibility with continuous flow reactors. Recent advancements include:

  • Catalyst Recycling : Immobilized Pd nanoparticles reduce costs in Suzuki couplings.
  • Green Chemistry : Substituting POCl$$ _3 $$ with ionic liquids in Robinson-Gabriel cyclization minimizes waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxazole derivatives, while substitution reactions may yield various substituted aniline compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11Cl2N3O
  • Molecular Weight : Approximately 210.66 g/mol
  • Appearance : White to pale yellow crystalline powder, soluble in water.

The compound features an aniline moiety substituted with a 2-methyl-1,3-oxazole group, which enhances its solubility and biological interactions.

Chemistry

In synthetic chemistry, 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride serves as an intermediate for synthesizing other chemical compounds. It can undergo various reactions such as oxidation, reduction, and substitution.

Types of Reactions :

  • Oxidation : Addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one atom or group in the molecule with another.

Biology

The compound has been extensively studied for its biological activities , particularly its potential antibacterial and antifungal properties.

Biological Activities

  • Anticancer Activity :
    • Demonstrated inhibition of various cancer cell lines (e.g., HeLa and Caco-2) with IC50 values below 10 µM.
    • Compounds similar to this have shown significant cytotoxicity against colon and lung cancer cells.
  • Antimicrobial Properties :
    • Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values range from 4.69 to 22.9 µM against pathogens like Bacillus subtilis and Staphylococcus aureus.
  • Binding Affinity with ACE2 :
    • Exhibited a K_D value of 8.41 µM with ACE2 protein, indicating potential therapeutic applications against SARS-CoV-2.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. Modifications in the oxazole structure significantly influenced anticancer potency, with some derivatives achieving IC50 values below 10 µM.

Case Study 2: Antimicrobial Efficacy

A screening revealed that structurally related compounds exhibited significant antimicrobial activity against Escherichia coli and Candida albicans, with MIC values comparable to established antibiotics.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC Values
AnticancerHeLa<10 µM
AnticancerCaco-2<10 µM
AntibacterialBacillus subtilis4.69 µM
AntibacterialStaphylococcus aureus5.64 µM
AntifungalCandida albicans16.69 µM

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oxazole vs. Thiazole Derivatives

4-(2-Methyl-1,3-thiazol-4-yl)aniline Dihydrochloride
  • Molecular Formula : C₁₀H₁₂Cl₂N₂S
  • CAS Number : 1156626-78-6
  • Key Differences :
    • Heteroatom Substitution : Thiazole (S atom) replaces oxazole (O atom), altering electronic properties and hydrogen-bonding capacity.
    • Molecular Weight : 263.19 g/mol (vs. 247.12 g/mol for oxazole analogue) due to sulfur’s higher atomic mass .
  • Applications : Thiazole derivatives are prevalent in antimicrobial and kinase inhibitor research .
2-(1H-1,3-Benzodiazol-2-yl)-4-methylaniline Dihydrochloride
  • Molecular Formula : C₁₄H₁₅Cl₂N₃
  • CAS Number : 1197822-55-1
  • Molecular Weight: 296.2 g/mol, significantly larger than the oxazole analogue .

Functional Group Analogues: Substituted Anilines

2-Methoxy-5-(pyridin-3-yl)aniline Dihydrochloride
  • Molecular Formula : C₁₂H₁₄Cl₂N₂O
  • CAS Number : EN300-170915
  • Applications: Pyridine-containing anilines are common in ligand synthesis for metal complexes .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Heteroatom Key Applications
4-(2-Methyl-1,3-oxazol-4-yl)aniline diHCl C₁₀H₁₂Cl₂N₂O 247.12 O Drug intermediates, materials
4-(2-Methyl-1,3-thiazol-4-yl)aniline diHCl C₁₀H₁₂Cl₂N₂S 263.19 S Antimicrobial agents
2-Methoxy-5-(pyridin-3-yl)aniline diHCl C₁₂H₁₄Cl₂N₂O 285.16 O, N Coordination chemistry

Research Implications and Limitations

  • Electronic Effects : Oxazole’s oxygen atom confers higher electronegativity compared to thiazole’s sulfur, influencing reactivity in cross-coupling reactions .
  • Data Gaps: Limited experimental data (e.g., melting points, toxicity) for the oxazole dihydrochloride are noted; most properties are computationally predicted .

Biological Activity

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H11Cl2N3O
  • Molecular Weight : Approximately 210.66 g/mol
  • Structure : The compound features an aniline moiety substituted with a 2-methyl-1,3-oxazole group, enhancing its solubility and biological interactions.

Biological Activities

Research indicates that compounds containing oxazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against multiple cancer types, including colon and lung cancers .
  • Antimicrobial Properties : The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating promising antimicrobial potential .
  • Binding Affinity with ACE2 : Notably, this compound exhibited a potent binding affinity (K_D value of 8.41 µM) with the ACE2 protein, which is critical for SARS-CoV-2 entry into cells. This suggests potential as a therapeutic agent against COVID-19.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Oxazole derivatives are known to inhibit key enzymes involved in cancer progression and microbial resistance. This includes inhibition of histone deacetylases (HDACs), which play a role in tumor growth and inflammation .
  • Receptor Interaction : The compound may interact with specific receptors or proteins involved in cellular signaling pathways, enhancing or inhibiting their functions depending on the context.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several oxazole derivatives on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated that modifications in the oxazole structure significantly influenced the anticancer potency, with some derivatives achieving IC50 values below 10 µM .

Case Study 2: Antimicrobial Efficacy

A screening of various synthesized alkaloids revealed that compounds structurally related to this compound exhibited significant antimicrobial activity against common pathogens such as Escherichia coli and Candida albicans. MIC values for these compounds were comparable to those of established antibiotics .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC Values
AnticancerHeLa<10 µM
AnticancerCaco-2<10 µM
AntibacterialBacillus subtilis4.69 µM
AntibacterialStaphylococcus aureus5.64 µM
AntifungalCandida albicans16.69 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-bromoaniline and 2-methyl-1,3-oxazole-4-boronic acid, followed by dihydrochloride salt formation using HCl gas or aqueous HCl.
  • Route 2 : Direct cyclization of pre-functionalized precursors (e.g., nitrile oxides with acetylenic amines) under microwave-assisted conditions.
  • Optimization : Apply Design of Experiments (DoE) to vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent systems (e.g., THF vs. DMF), and temperature. Use response surface methodology to maximize yield and minimize impurities .
    • Table 1 : Comparison of Synthetic Routes
MethodCatalystYield (%)Purity (HPLC)
Suzuki CouplingPd(PPh₃)₄7898.5
Microwave CyclizationCuI/DBU8599.2

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC/UV : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min; λ = 254 nm).
  • NMR : Confirm the aniline NH₂ protons (δ 6.5–7.2 ppm) and oxazole methyl group (δ 2.4 ppm) in ¹H NMR. ¹³C NMR should show oxazole carbons at ~150–160 ppm.
  • Mass Spectrometry : ESI+ mode for [M+H]⁺ ion (m/z ~235) and Cl isotopic pattern.
  • Elemental Analysis : Verify chloride content (~23.5% for dihydrochloride) .

Q. What are the key stability considerations for storage and handling?

  • Methodology :

  • Hygroscopicity : Store under argon or nitrogen in a desiccator with silica gel. Monitor water content via Karl Fischer titration.
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for oxazole derivatives).
  • Solution Stability : Conduct pH-dependent degradation studies (e.g., phosphate buffers at pH 3–9) with HPLC monitoring over 72 hours .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G* to model transition states for reactions at the aniline para position. Calculate activation energies for substitution with amines or thiols.
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinase ATP pockets) using AutoDock Vina. Compare with experimental IC₅₀ values from enzymatic assays .
    • Table 2 : Predicted vs. Experimental Reactivity
ReactionPredicted ΔG‡ (kcal/mol)Observed Yield (%)
Aniline bromination18.372
Oxazole alkylation22.158

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Counterion Effects : Compare free base vs. dihydrochloride salt activity in cell-based assays (e.g., cytotoxicity in HEK293 vs. HepG2).
  • Assay Validation : Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement.
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products in cell media .

Q. How to design experiments to study the compound's role in multi-step syntheses of complex molecules?

  • Methodology :

  • Flow Chemistry : Integrate continuous-flow reactors for hazardous steps (e.g., nitration or diazotization). Monitor intermediates via inline FTIR.
  • High-Throughput Screening : Use robotic platforms to test 96 reaction conditions (e.g., coupling partners, catalysts) in parallel.
  • Post-Synthetic Modifications : Functionalize the aniline group via reductive amination or acylation, followed by HPLC-guided purification .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from variations in assay buffer ionic strength or ATP concentrations. Standardize conditions using 10 mM MgCl₂ and 1 mM ATP, and validate with a reference inhibitor (e.g., staurosporine) .

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